

Advanced Application Note: Crystallization of Ethyl-Triazole Carboxylate Salts

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Compound of Interest

Compound Name: sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate
CAS No.: 2138228-39-2
Cat. No.: B2964384

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Executive Summary

This application note details the crystallization protocols for Ethyl-Triazole Carboxylate (ETC) salts. These compounds, often key intermediates in the synthesis of antifungal and antineoplastic agents, present unique challenges due to the amphoteric nature of the triazole ring and the potential for hydrolysis of the ester moiety.^[1]

This guide focuses on Acid Addition Salts (e.g., Hydrochloride, Tosylate) where the triazole nitrogen acts as the base.^[1] It addresses the critical phenomenon of "Oiling Out" (Liquid-Liquid Phase Separation), a common failure mode in triazole crystallization, and provides self-validating protocols to ensure high purity and polymorph stability.^{[2][1]}

Scientific Foundation & Mechanism^{[1][2]}

The Physicochemical Challenge

Ethyl-triazole carboxylates possess a triazole ring (pKa ~ 2.2 - 3.0 for the conjugate acid) and an ester group.^{[2][3]}

- Solubility Profile: The neutral ester is typically soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF) but poorly soluble in non-polar hydrocarbons (Heptane).[1][3]
- Salt Formation: Strong acids (HCl, pTsoH) are required to protonate the weakly basic triazole nitrogen.[1]
- Oiling Out Risk: Triazole salts often exhibit a wide Metastable Zone Width (MSZW).[2][1] Upon cooling or anti-solvent addition, the system may enter a region where a solute-rich liquid phase (oil) is thermodynamically more stable than the solid phase, leading to amorphous oil droplets rather than crystals.[1]

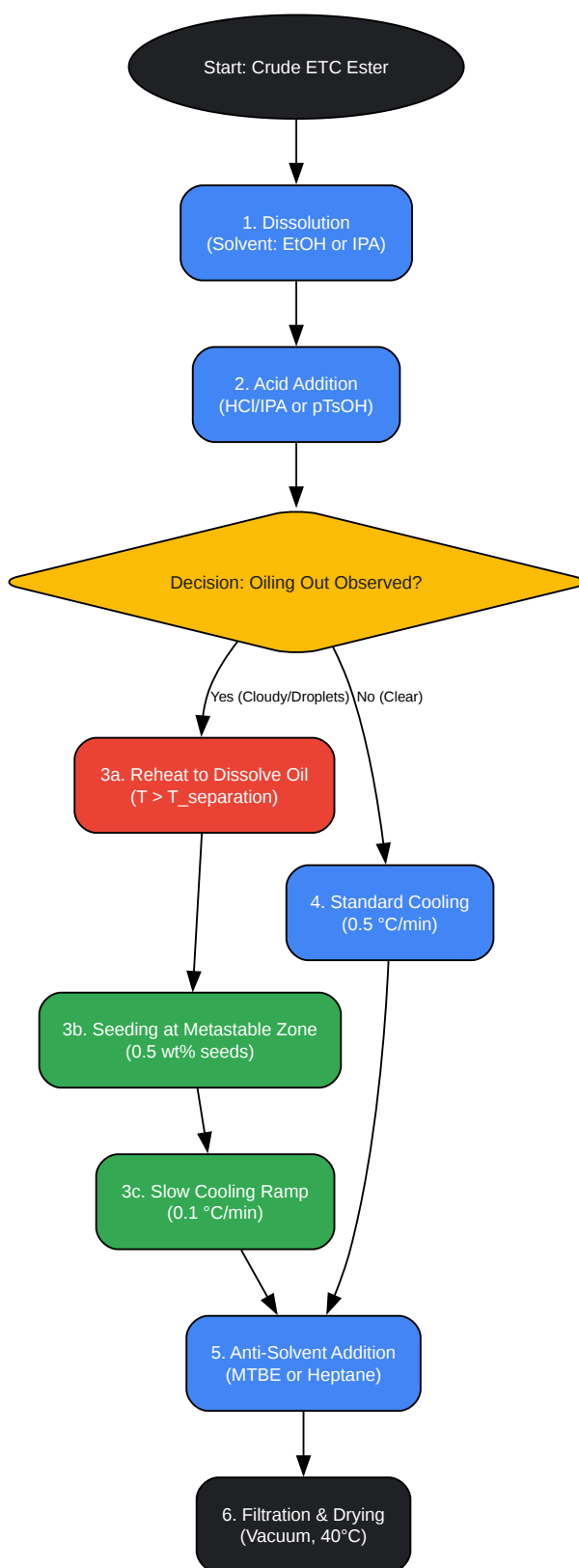
Nucleation Theory in Practice

To prevent oiling out, the crystallization path must avoid the Liquid-Liquid Phase Separation (LLPS) boundary.[2][1][3]

- Strategy: We utilize a Hybrid Cooling/Anti-solvent approach.
- Mechanism: Slow addition of the anti-solvent reduces solubility, while controlled seeding provides a surface for heterogeneous nucleation, bypassing the high supersaturation levels that trigger oiling out.[1]

Experimental Workflows (Visualization)

The following diagram outlines the decision matrix for crystallizing ETC salts, specifically designed to mitigate oiling out.



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Figure 1: Adaptive crystallization workflow for Ethyl-Triazole Carboxylate salts, featuring a specific loop for handling Liquid-Liquid Phase Separation (Oiling Out).

Detailed Protocols

Protocol A: Reactive Crystallization (Salt Formation)

Best for: Converting the neutral ETC ester into a stable HCl or Tosylate salt.^[1]

Reagents:

- Crude Ethyl-Triazole Carboxylate (Neutral).^{[2][1][3]}
- Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).^{[2][1]}
- Acid: 4M HCl in Dioxane or p-Toluenesulfonic acid (solid).^{[2][1]}

Step-by-Step Procedure:

- Dissolution: Dissolve 10.0 g of crude ETC in 50 mL (5 vol) of IPA at 45°C. Ensure complete dissolution.
- Filtration (Polishing): If particulates are present, filter the warm solution through a 0.45 µm PTFE filter to remove insoluble impurities that could trigger uncontrolled nucleation.^{[1][3]}
- Acid Addition:
 - Critical Parameter: Maintain temperature at 45°C.
 - Add 1.05 equivalents of the acid slowly over 30 minutes.
 - Observation: The solution may turn slightly yellow.^[1] If immediate precipitation occurs, stop and heat to 60°C until clear.
- Seeding (The "Anchor"):
 - Cool the solution to 35°C.
 - Add 0.1 g (1 wt%) of authentic ETC salt crystals.

- Hold for 1 hour. This "aging" step allows the seeds to grow and prevents them from dissolving.[1]
- Crystallization:
 - Cool to 0°C at a rate of 0.2°C/min.
 - Why: Rapid cooling (>0.5°C/min) often traps solvent and impurities, leading to sticky solids.[1]
- Isolation: Filter the white crystalline solid. Wash with 2 volumes of cold MTBE (Methyl tert-butyl ether) to remove residual acid.[2][1]

Protocol B: Anti-Solvent Recrystallization

Best for: Purifying crude salts or increasing yield.[3]

Table 1: Solvent Selection Matrix

Solvent Role	Recommended Solvents	Incompatible Solvents	Reason for Incompatibility
Good Solvent	Methanol, DMSO, DMF	Water	Potential hydrolysis of ethyl ester.[2][1][3]
Anti-Solvent	MTBE, IPA, Ethyl Acetate	Hexane, Heptane	Too non-polar; causes immediate oiling out. [1][3]

Step-by-Step Procedure:

- Dissolution: Dissolve the crude salt in the minimum amount of Methanol (MeOH) at Room Temperature (RT). Approx 3-4 volumes.[2][1][3]
- Anti-Solvent Titration:
 - Place the vessel under vigorous stirring (300 RPM).
 - Add Ethyl Acetate (EtOAc) dropwise.[2][1]

- Stop point: When a faint, persistent turbidity (cloudiness) appears.^[1] This is the Cloud Point.
- Healing: Warm the solution by 5-10°C until it becomes clear again.
- Controlled Precipitation:
 - Add the remaining anti-solvent (target ratio 1:3 MeOH:EtOAc) over 2 hours.^[1]
 - Self-Validation: If the solution becomes milky/opaque instantly, you are adding too fast (Oiling Out).^[1] If crystals sparkle and settle, the rate is correct.^[1]
- Harvest: Filter and dry under vacuum at 40°C for 12 hours.

Troubleshooting: Mitigating "Oiling Out"

Oiling out is the most common failure mode for triazole salts.^[1] It occurs when the salt separates as a liquid phase before crystallizing.^[1]

Diagnostic Signs:

- Solution becomes milky or opaque but no distinct particles are visible.^[1]
- "Droplets" stick to the glass walls or stirrer shaft.^[1]
- Product solidifies into a hard, glassy gum at the bottom.^[1]

Corrective Action (The "Temperature Cycling" Method):

- Do not filter.
- Heat the mixture until the oil phase re-dissolves into the bulk solvent (usually requires $T > 50^{\circ}\text{C}$).
- Add a co-solvent that increases the solubility of the oil phase (e.g., add 5-10% Ethanol if using pure Ethyl Acetate).^[1]
- Cool very slowly to the cloud point.^[1]

- Seed heavily (2-5 wt%) immediately upon reaching the cloud point.^{[2][1]}
- Hold temperature constant (isothermal hold) for 2 hours to allow the oil droplets to transfer mass to the seed crystals (Ostwald Ripening).

Characterization & Validation

To ensure the protocol was successful, perform the following checks:

- PXRD (Powder X-Ray Diffraction):
 - Compare the pattern to the reference seed.^[1] Sharp, distinct peaks indicate crystallinity.^[1] A "halo" indicates amorphous material (failed crystallization).^[1]
- DSC (Differential Scanning Calorimetry):
 - Look for a sharp endotherm (melting point).^{[2][1]}
 - Warning: A broad endotherm or a glass transition (T_g) step indicates the presence of amorphous oil or solvates.^{[1][3]}
- HPLC Purity:
 - Ensure the acidic conditions did not hydrolyze the ethyl ester to the carboxylic acid.^[1] A shift in retention time will indicate hydrolysis.^[1]

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